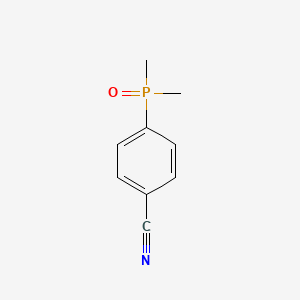
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate is a steroidal compound related to estrogens. It is a derivative of estradiol, a primary female sex hormone. This compound is known for its weak estrogenic activity and is often studied for its potential biological and pharmacological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate typically involves the sulfation of estradiol derivatives. One common method is the reaction of estradiol with sulfur trioxide-pyridine complex in an aprotic solvent like dimethylformamide (DMF) at low temperatures. This reaction yields the sulfate ester of estradiol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Des Réactions Chimiques
Types of Reactions
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: The sulfate ester can be reduced to regenerate the hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in anhydrous conditions.
Major Products
Oxidation: 17-Ketoestra-1,3,5(10)-trien-3-yl hydrogen sulfate.
Reduction: Estradiol.
Substitution: Various substituted estradiol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone receptor interactions.
Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of steroidal drugs and as a research tool in pharmaceutical development.
Mécanisme D'action
The compound exerts its effects by interacting with estrogen receptors (ERs) in the body. It binds to the ERs, leading to the activation or inhibition of gene transcription. This interaction influences various physiological processes, including cell growth, differentiation, and metabolism. The specific pathways involved depend on the tissue type and the presence of co-regulatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
17α-Estradiol: A weak estrogen with similar structure but different stereochemistry.
17α-Epiestriol: Another weak estrogen with hydroxyl groups at different positions.
Estrone sulfate: A sulfate ester of estrone, another estrogenic compound.
Uniqueness
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate is unique due to its specific sulfation at the 3-hydroxyl position, which alters its biological activity and receptor binding affinity compared to other estrogens. This modification makes it a valuable compound for studying estrogenic mechanisms and developing targeted therapies.
Propriétés
Numéro CAS |
6693-10-3 |
|---|---|
Formule moléculaire |
C18H24O5S |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) hydrogen sulfate |
InChI |
InChI=1S/C18H24O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22) |
Clé InChI |
QZIGLSSUDXBTLJ-UHFFFAOYSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















